![molecular formula C13H15ClF2N2O B3015805 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride CAS No. 2088515-84-6](/img/structure/B3015805.png)
2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride
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Description
“2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride” is a chemical compound with the molecular formula C13H15ClF2N2O and a molecular weight of 288.72 .
Physical And Chemical Properties Analysis
While the molecular weight and formula are known , other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Properties and Solubility Enhancement
2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride, a compound characterized by low solubility at neutral pH and high lipophilicity, has been explored for its potential to enhance oral bioavailability in pharmacological compounds. Research on similar piperidine renin inhibitors has shown that modifications in the vehicle, such as using oil-based systems, can significantly improve their bioavailability compared to acidic aqueous solutions, suggesting a potential application for compounds like 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride in drug formulation (B. Bittner et al., 2002).
Neuropharmacological Potential
Piperidine derivatives, including those structurally related to 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride, have shown significant anti-acetylcholinesterase activity, suggesting their potential utility in neuropharmacology, particularly in the treatment of conditions like Alzheimer's disease. The enhancement of acetylcholine levels in the brain, as demonstrated by specific piperidine derivatives, underscores the therapeutic relevance of this chemical class in neurodegenerative diseases (H. Sugimoto et al., 1990).
Analgesic and Anti-neuropathic Properties
Research on compounds with structural similarities to 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride has revealed potent analgesic effects, particularly in models of neuropathic pain. The inhibition of substance P release and the reduction of nociceptive behaviors in animal models highlight the potential of such compounds in the development of new treatments for chronic pain conditions (Yasushige Akada et al., 2006).
Cancer Research and Metastasis Inhibition
In the realm of cancer research, derivatives of piperidine, akin to 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride, have shown promise in inhibiting metastasis, particularly in breast cancer models. The ability of these compounds to block angiogenesis and reduce tumor volumes in animal models underscores their potential application in the development of new anticancer therapies (F. Wang et al., 2011).
Antihypertensive Activity
The exploration of piperidine derivatives in the context of cardiovascular research has led to the identification of compounds with significant antihypertensive activity. By elucidating the structure-activity relationships within this chemical class, researchers have paved the way for the development of novel therapeutic agents that might offer benefits in the management of hypertension (R. Clark et al., 1983).
properties
IUPAC Name |
2,6-difluoro-4-(piperidin-4-ylmethoxy)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O.ClH/c14-12-5-10(6-13(15)11(12)7-16)18-8-9-1-3-17-4-2-9;/h5-6,9,17H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVZKWWPQMYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C(=C2)F)C#N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride |
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